molecular formula C18H20N2O2 B2389412 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide CAS No. 2034618-39-6

2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide

Cat. No. B2389412
CAS RN: 2034618-39-6
M. Wt: 296.37
InChI Key: PXPWEQPYHBPXOK-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide, also known as CPI-1189, is a small molecule drug that has shown potential for the treatment of various diseases. It belongs to the class of isonicotinamide derivatives and has been extensively studied for its pharmacological properties.

Mechanism Of Action

The exact mechanism of action of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is not fully understood. However, it has been shown to modulate the activity of various signaling pathways such as the NF-κB and MAPK pathways. 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, fibrosis, and tumor growth in animal models. 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has also been shown to reduce the production of various cytokines and chemokines. Additionally, 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been shown to have a protective effect on various organs such as the lungs and liver.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is its ability to modulate multiple signaling pathways. This makes it a potential candidate for the treatment of diseases with complex pathophysiology. Additionally, 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been shown to have a good safety profile in animal studies.
One of the limitations of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide. One direction is to optimize the synthesis method to increase the yield and solubility of the compound. Another direction is to further investigate the mechanism of action of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide to identify its molecular targets. Additionally, future studies could focus on the potential therapeutic applications of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide in various diseases such as cancer and fibrosis.
Conclusion:
In conclusion, 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is a small molecule drug that has shown potential for the treatment of various diseases. It has been extensively studied for its pharmacological properties, and its mechanism of action is not fully understood. 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. It has several advantages and limitations for lab experiments, and there are several future directions for the research on 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide.

Synthesis Methods

The synthesis of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide involves the reaction of 2-(cyclopropylmethoxy)nicotinoyl chloride with 1-phenylethylamine in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is reported to be around 50%.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been tested in various animal models of diseases such as rheumatoid arthritis, pulmonary fibrosis, and cancer. It has also been tested in vitro for its effects on various cell lines.

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(15-5-3-2-4-6-15)20-18(21)16-9-10-19-17(11-16)22-12-14-7-8-14/h2-6,9-11,13-14H,7-8,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPWEQPYHBPXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide

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